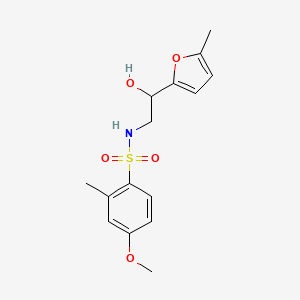

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Descripción

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-methoxy-2-methyl group and a hydroxyethyl side chain bearing a 5-methylfuran moiety.

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5S/c1-10-8-12(20-3)5-7-15(10)22(18,19)16-9-13(17)14-6-4-11(2)21-14/h4-8,13,16-17H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNGLOBEGKLUCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan and benzene derivatives. Common synthetic routes include:

Furan Ring Formation: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Coupling Reactions: The final step involves coupling the furan and benzene derivatives using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan and benzene rings may interact with cellular membranes and proteins, affecting their function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

- Structure : Contains a chloro substituent at the 5-position and a methoxy group at the 2-position of the benzene ring.

- Properties : The electron-withdrawing chloro group increases lipophilicity and may enhance binding to hydrophobic pockets in biological targets. The methoxy group contributes to moderate solubility.

- Biological Activity : Reported to exhibit anti-malarial and anti-convulsant activities .

N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (Compound 9)

- Structure : Features a bromo substituent and a formyl group on the benzene ring.

- Synthesis: Prepared via bromination of a precursor sulfonamide in 90% ethanol with NaBr and NaHSO₃ .

- Comparison : The absence of the furan-containing side chain limits its structural diversity compared to the target compound.

5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide

- Structure : Includes a phenylethyl group instead of the hydroxyethyl-furan moiety.

- Properties : The phenylethyl group enhances hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Heterocyclic Modifications

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

- Structure : Incorporates a pyrimidine ring with fluoro and isopropyl substituents.

- Properties : The pyrimidine core enables π-stacking interactions, while the fluorine atom acts as a bioisostere for hydrogen or hydroxyl groups.

- Comparison : The target compound’s furan ring provides a smaller heterocyclic system, which may reduce steric hindrance in binding interactions .

2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide (Compound 15)

- Structure : Contains a 2-oxoindoline moiety linked to an acetamide group.

- Properties : The indole ring facilitates interactions with aromatic residues in proteins, while the hydroxy group enhances solubility.

- Comparison : The target compound’s benzenesulfonamide core offers greater stability compared to the acetamide linkage in this analog .

Actividad Biológica

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antiproliferative, antibacterial, and antioxidative properties.

Chemical Structure

The compound features a complex structure characterized by:

- A sulfonamide group

- A methoxy group

- A hydroxyl group

- A furan derivative

This unique combination of functional groups is believed to contribute to its diverse biological activities.

Antiproliferative Activity

Recent studies have indicated that compounds similar to N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Screening

A study examining related sulfonamide derivatives found that certain modifications led to enhanced activity against breast cancer cell lines (MCF-7). The derivatives showed IC50 values ranging from 1.2 µM to 5.3 µM, indicating potent antiproliferative properties. Specifically, derivatives with hydroxy and methoxy substitutions demonstrated improved activity compared to standard chemotherapeutic agents such as doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.2 |

| Compound B | HCT116 | 3.7 |

| Compound C | HEK293 | 5.3 |

Antibacterial Activity

The antibacterial potential of N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide has also been explored. Compounds with similar structures have shown significant activity against Gram-positive bacteria.

Case Study: Antibacterial Screening

In vitro tests revealed that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 µM against Enterococcus faecalis, suggesting strong antibacterial properties .

| Bacterial Strain | MIC (µM) |

|---|---|

| E. faecalis | 8 |

| S. aureus | 16 |

| E. coli | >32 |

Antioxidative Activity

Antioxidative properties are crucial for compounds intended for therapeutic use, as they can mitigate oxidative stress-related damage in cells. The compound’s structure suggests potential antioxidative capabilities.

Research Findings

Studies have shown that related sulfonamide compounds exhibit antioxidative activity through various mechanisms, including scavenging reactive oxygen species (ROS). Some derivatives demonstrated significantly improved antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.